L-2-Aminobutyric Acid-d6
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Overview
Description
L-2-Aminobutyric Acid-d6 is a deuterated form of L-2-Aminobutyric Acid, an unnatural amino acid. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. The deuterium labeling (d6) makes it particularly useful in studies involving metabolic pathways and mechanisms of action.
Biochemical Analysis
Biochemical Properties
L-2-Aminobutyric Acid-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-threonine deaminase from Escherichia coli and L-leucine dehydrogenase from Bacillus cereus are involved in the production of this compound . The nature of these interactions involves the conversion of L-threonine to α-ketobutyric acid, which is then converted to this compound .
Cellular Effects
It is known that it influences cell function through its involvement in the synthesis of several important drugs
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from α-ketobutyric acid, which is synthesized enzymatically from L-threonine . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current studies focus on its production and use as a key intermediate in drug synthesis .
Dosage Effects in Animal Models
Current research primarily focuses on its production and role in drug synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of several important drugs . It interacts with enzymes such as L-threonine deaminase and L-leucine dehydrogenase .
Transport and Distribution
Current studies focus on its production and role in drug synthesis .
Subcellular Localization
Current research primarily focuses on its production and role in drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2-Aminobutyric Acid can be synthesized through several chemical and enzymatic methods. One common chemical method involves the ammonolysis of α-halogen acids, reduction reactions, and ammoniation hydrolysis reactions . Enzymatic methods include the use of transaminases or dehydrogenases to convert α-ketobutyric acid into L-2-Aminobutyric Acid .
Industrial Production Methods
Industrial production of L-2-Aminobutyric Acid often employs microbial fermentation and enzyme catalysis. For example, Escherichia coli strains can be genetically engineered to produce L-2-Aminobutyric Acid by modifying metabolic pathways . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-2-Aminobutyric Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo acids.
Reduction: Formation of amino alcohols.
Substitution: Reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenated reagents under basic or acidic conditions.
Major Products
Oxidation: Produces oxo acids.
Reduction: Yields amino alcohols.
Substitution: Forms various substituted derivatives.
Scientific Research Applications
L-2-Aminobutyric Acid-d6 has numerous applications in scientific research:
Mechanism of Action
L-2-Aminobutyric Acid-d6 exerts its effects by interacting with specific molecular targets and pathways. For instance, it can act as a receptor antagonist, inhibiting certain neurotransmitter receptors . The deuterium labeling allows for detailed studies of its metabolic fate and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
L-2-Aminobutyric Acid: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
DL-2-Aminobutyric Acid: A racemic mixture used in peptide synthesis.
L-Homoalanine: Another similar compound with applications in chiral synthesis.
Uniqueness
L-2-Aminobutyric Acid-d6 is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where detailed mechanistic insights are required .
Properties
CAS No. |
1276197-51-3 |
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Molecular Formula |
C₄H₃D₆NO₂ |
Molecular Weight |
109.16 |
Synonyms |
(+)-2-Aminobutanoic Acid-d6; (+)-2-Aminobutyric Acid-d6; (+)-α-Aminobutyric Acid-d6; (2S)-2-Aminobutanoic Acid-d6; (S)-(+)-α-Aminobutyric Acid-d6; (S)-2-Aminobutanoic Acid-d6; (S)-2-Aminobutyric Acid-d6; L-2-Amino-n-butyric Acid-d6; L-2-Aminobutanoic |
Origin of Product |
United States |
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